3-Ethyl-3-(5-fluoropyridin-2-yl)oxirane-2-carbonitrile
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Overview
Description
3-Ethyl-3-(5-fluoropyridin-2-yl)oxirane-2-carbonitrile is an organic compound with the molecular formula C₁₀H₉FN₂O and a molecular weight of 192.19 g/mol . This compound is characterized by the presence of an oxirane ring, a fluoropyridine moiety, and a nitrile group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 3-Ethyl-3-(5-fluoropyridin-2-yl)oxirane-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-fluoropyridine and ethyl oxirane.
Reaction Conditions: The reaction between 5-fluoropyridine and ethyl oxirane is carried out under controlled conditions, often involving a base catalyst to facilitate the formation of the oxirane ring.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
3-Ethyl-3-(5-fluoropyridin-2-yl)oxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
3-Ethyl-3-(5-fluoropyridin-2-yl)oxirane-2-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-(5-fluoropyridin-2-yl)oxirane-2-carbonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to cell growth, apoptosis, and signal transduction.
Comparison with Similar Compounds
3-Ethyl-3-(5-fluoropyridin-2-yl)oxirane-2-carbonitrile can be compared with similar compounds such as:
3-Ethyl-3-(5-chloropyridin-2-yl)oxirane-2-carbonitrile: Similar structure but with a chlorine atom instead of fluorine.
3-Ethyl-3-(5-bromopyridin-2-yl)oxirane-2-carbonitrile: Similar structure but with a bromine atom instead of fluorine.
Properties
Molecular Formula |
C10H9FN2O |
---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
3-ethyl-3-(5-fluoropyridin-2-yl)oxirane-2-carbonitrile |
InChI |
InChI=1S/C10H9FN2O/c1-2-10(9(5-12)14-10)8-4-3-7(11)6-13-8/h3-4,6,9H,2H2,1H3 |
InChI Key |
WGXCXDGOOZURSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(O1)C#N)C2=NC=C(C=C2)F |
Origin of Product |
United States |
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